2,3-Diphenylquinoxaline

Descripción general

Descripción

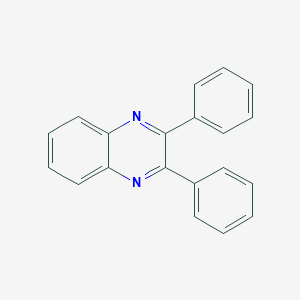

2,3-Diphenylquinoxaline is an organic compound with the molecular formula C20H14N2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Diphenylquinoxaline can be synthesized through the condensation reaction of o-phenylenediamine with benzil. The procedure involves dissolving 1.1 grams of o-phenylenediamine in 8 milliliters of rectified spirit and adding it to a warm solution of 2.1 grams of benzil in 8 milliliters of rectified spirit. The mixture is then heated in a water bath for 30 minutes, followed by the addition of water dropwise until slight cloudiness persists. The solution is then cooled, and the product is filtered .

Industrial Production Methods

Industrial production of this compound often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Green Chemistry Approaches

Recent advancements emphasize eco-friendly synthesis:

-

HFIP as a Recyclable Solvent : Reactions in hexafluoroisopropanol achieve 95% yield at room temperature within 1 hour .

-

Fe/TBHP Catalyst System : Iron(III) chloride with tert-butyl hydroperoxide enables oxidative coupling, albeit with moderate yields (46–94%) .

Comparison of Methods :

| Method | Solvent/Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Traditional 2 | Ethanol | 60–100°C | 30 min | 51–92% |

| HFIP | Hexafluoroisopropanol | RT | 1 hr | 95% |

| Fe/TBHP | THF/FeCl₃ | RT | 10 hr | 46–94% |

Reactivity Insights

The compound’s structure dictates its reactivity:

-

Electrophilic Substitution : The electron-deficient quinoxaline ring directs electrophiles to the para positions of the phenyl groups.

-

Coordination Chemistry : Nitrogen lone pairs enable metal coordination, relevant in catalytic or medicinal applications .

Challenges and Limitations

-

Traditional methods require toxic solvents (e.g., acetic acid) and prolonged heating .

-

Functionalization reactions (e.g., halogenation) are underexplored in the literature reviewed.

Research Gaps

While synthesis is well-characterized, studies on post-synthetic modifications (e.g., cross-coupling, oxidation) remain limited. Further investigation into catalytic C–H activation could expand its utility in medicinal chemistry.

Aplicaciones Científicas De Investigación

Anticancer Activity

DPQ and its derivatives have been extensively studied for their potential as tubulin inhibitors , a class of compounds that target microtubules in cancer cells. A notable study synthesized 28 derivatives of DPQ, evaluating their cytotoxicity against several human cancer cell lines including AGS (gastric adenocarcinoma), HT-29 (colorectal adenocarcinoma), NIH3T3 (fibroblast), and MCF-7 (breast cancer) using the MTT assay. The results indicated that compounds with electron-donating groups at positions 2 and 3 and electron-withdrawing groups at position 6 exhibited the highest activity against tubulin, suggesting their potential as lead compounds for further drug development .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of DPQ derivatives. A study focused on synthesizing 1,4-di-N-oxide derivatives of DPQ and evaluated their antimicrobial activities. The results showed significant inhibition against various microbial strains, indicating that modifications to the quinoxaline structure can enhance biological activity .

Organic Electronics

DPQ has been incorporated into organic electronic devices due to its favorable electronic properties. It has been used as a phosphorescent emitter in polymer light-emitting diodes (PLEDs). The incorporation of DPQ moieties into polymer matrices has demonstrated improved charge transport and photoluminescent properties, making it a candidate for advanced optoelectronic applications .

Photovoltaic Applications

In photovoltaic systems, DPQ acts as an electron-withdrawing unit that can improve the efficiency of organic solar cells. By fine-tuning energy levels and enhancing photostability through molecular modeling, DPQ derivatives have shown promise in increasing the overall performance of solar energy conversion systems .

Synthesis Techniques

The synthesis of 2,3-diphenylquinoxaline can be achieved through various methods that emphasize green chemistry principles:

- Ultrasonic Irradiation : This method allows for rapid synthesis with high yields (up to 98%) under mild conditions, minimizing waste and avoiding harmful solvents .

- Mechanochemical Synthesis : Investigations into mechanochemical conditions have shown that they can significantly lower activation energy during the synthesis process, leading to more efficient reactions .

Table 1: Anticancer Activity of DPQ Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DPQ Derivative A | MCF-7 | 12.5 | Tubulin Binding |

| DPQ Derivative B | HT-29 | 9.8 | Tubulin Binding |

| DPQ Derivative C | AGS | 15.0 | Tubulin Binding |

Table 2: Antimicrobial Activity of DPQ Derivatives

| Compound Name | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DPQ Derivative D | E. coli | 18 |

| DPQ Derivative E | S. aureus | 20 |

| DPQ Derivative F | C. albicans | 15 |

Case Study 1: Development of Tubulin Inhibitors

A research team synthesized a series of DPQ derivatives targeting the colchicine binding site on β-tubulin. They utilized computational docking studies to predict binding affinities and subsequently confirmed cytotoxicity through in vitro assays. The findings suggest that structural modifications can significantly enhance anticancer activity, paving the way for new therapeutic agents .

Case Study 2: Green Synthesis Approaches

A study highlighted the efficiency of ultrasonic-assisted synthesis methods for producing DPQ derivatives with minimal environmental impact. This approach not only reduced reaction times but also improved yields compared to traditional methods, showcasing a successful application of green chemistry in synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of 2,3-diphenylquinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to undergo intramolecular charge transfer transitions also contributes to its unique electronic properties, making it valuable in optoelectronic applications .

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound of 2,3-diphenylquinoxaline, with a simpler structure.

2,3-Dimethylquinoxaline: A derivative with methyl groups instead of phenyl groups.

2,3-Diphenyl-6-nitroquinoxaline: A nitro-substituted derivative with different electronic properties.

Uniqueness

This compound stands out due to its stability, unique electronic properties, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and its potential in biological and industrial applications make it a valuable compound in scientific research .

Actividad Biológica

2,3-Diphenylquinoxaline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of o-phenylenediamine with benzil. Various derivatives have been synthesized to enhance its biological activity. For instance, studies have reported the synthesis of 28 derivatives which were evaluated for their cytotoxicity against various human cancer cell lines such as AGS (gastric adenocarcinoma), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast cancer) using the MTT assay .

Antitumor Activity

The antitumor potential of this compound is primarily attributed to its role as a tubulin inhibitor. It targets the colchicine binding site on β-tubulin, disrupting microtubule dynamics essential for cell division. The study demonstrated that derivatives with electron-donating groups at positions 2 and 3 and electron-withdrawing groups at position 6 exhibited the highest activity against cancer cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | AGS | 0.5 |

| Derivative A | HT-29 | 4.75 |

| Derivative B | MCF-7 | 6.79 |

Antimicrobial Activity

In addition to its anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity. A study synthesized several quinoxaline derivatives and tested them against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated varying degrees of antibacterial activity, with some compounds showing significant inhibition zones compared to standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 |

| Derivative C | Klebsiella pneumoniae | 10 |

| Chloramphenicol | Staphylococcus aureus | 19 |

The mechanism underlying the biological activities of this compound involves oxidative stress induction and DNA damage in microbial cells. Research indicates that quinoxaline derivatives can generate reactive oxygen species (ROS), leading to oxidative stress responses in bacteria. This oxidative damage is a crucial factor in their antibacterial effectiveness .

Case Studies

- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various synthesized quinoxaline derivatives on human cancer cell lines. The findings revealed that certain modifications significantly enhanced their antitumor efficacy, suggesting that structural optimization is critical for developing effective anticancer agents .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of newly synthesized quinoxaline derivatives. The study highlighted that specific substitutions on the quinoxaline ring improved antibacterial activity against resistant strains .

Propiedades

IUPAC Name |

2,3-diphenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNQVABHABAKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168560 | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1684-14-6 | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1684-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIPHENYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MJ74FC4Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.